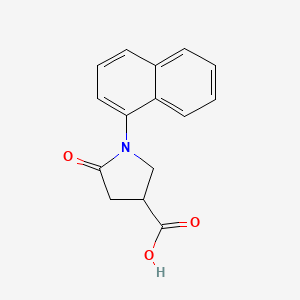

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" is a chemical entity that is structurally related to naphthalene derivatives. Naphthalene derivatives are known for their diverse applications in the field of chemistry due to their unique structural and electronic properties. These derivatives have been extensively studied and utilized in various chemical reactions and as building blocks in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of naphthalene derivatives can involve various chemical reactions. For instance, the synthesis of 1-H-Pyrrole-2-carboxylic acid [2-(naphthalen-1-ylamino)-ethyl]-amide, a related compound, involves the formation of a dimer through N–H…O hydrogen bonds, as determined by X-ray diffraction . Similarly, the synthesis of 1-(Naphth-1-yl)- and 1-[(1,1′-biphenyl)-4-yl-3,4,4-trichloro-3-buten-1-ones, followed by reaction with hydroxylamine, leads to the formation of isoxazole-3-carbaldehyde oximes . These methods highlight the versatility of naphthalene derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be quite complex. For example, the crystal structure of 1-H-Pyrrole-2-carboxylic acid [2-(naphthalen-1-ylamino)-ethyl]-amide is monoclinic with specific space group parameters, indicating a well-defined three-dimensional arrangement . The supramolecular architecture of related compounds, such as tris(naphthalene-1,5-diaminium) bis(5-aminonaphthalen-1-aminium) octakis[hydrogen (5-carboxypyridin-3-yl)phosphonate], also demonstrates a layered crystal structure with hydrogen-bonded anionic monolayers and a three-dimensional supramolecular architecture .

Chemical Reactions Analysis

Naphthalene derivatives participate in various chemical reactions. The reactivities of carboxyalkyl-substituted naphthalene diimides in aqueous solution have been studied, showing that these compounds can undergo oxidative quenching with electron donors and react with electron acceptors . Additionally, isoxazole-3-carbaldehyde oximes derived from naphthalene have been shown to form complexes with palladium and exhibit high catalytic activity in the Suzuki reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For instance, the electrochemical properties of 3-(5-naphthalen-2-yl-[1,3,4]oxadiazol-2-yl)pyridine have been evaluated, showing high inhibition efficiency against mild steel corrosion in acidic media . The density functional theory (DFT) calculations provide insights into the molecular structure and electronic aspects relating to the anti-corrosion activities of these inhibitors . The photophysical properties of carboxyalkyl-substituted naphthalene diimides have also been characterized, revealing their potential for the photochemical production of reactive carbon-centered radicals .

Applications De Recherche Scientifique

Antibacterial and Antifungal Properties

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid, as a derivative in heterocyclic compounds, shows promise in the field of antibacterial and antifungal applications. A study by Patel and Patel (2015) synthesized a series of derivatives and evaluated their efficacy against various bacterial and fungal strains. These compounds exhibited significant antibacterial and antifungal activities, demonstrating their potential as agents in treating infectious diseases (Patel & Patel, 2015).

Crystal Structure Analysis

The compound has also been the subject of studies focusing on its crystal structure. Yin et al. (2006) explored its crystal structure, providing valuable information for the development of new materials and pharmaceuticals. Their analysis revealed details about molecular interactions, which are crucial for understanding the compound's properties and potential applications (Yin, Zhen-ming, Wang, & Jian-ying, 2006).

Coordination Polymers and Sensing Applications

In the field of materials science, this compound derivatives have been utilized in constructing coordination polymers. These polymers have applications in sensing volatile organic compounds and metal ions. Lakshmanan et al. (2021) demonstrated how these polymers could be used for detecting specific molecules and ions, showcasing their potential in environmental monitoring and diagnostics (Lakshmanan et al., 2021).

Luminescence and Optical Properties

Another application lies in the study of luminescence. Liu et al. (2010) synthesized a Zn(II) coordination polymer based on a derivative of this compound, highlighting its strong solid-state luminescence. Such properties are useful in developing optical materials and sensors (Liu, Hu, Zhang, Zhou, & Fang, 2010).

Polymer Synthesis

In polymer chemistry, derivatives of this compound have been used in the synthesis of new poly(amide-imide)s. These polymers, as studied by Yang and Chen (1993), show excellent solubility and thermal stability, making them suitable for high-performance materials (Yang & Chen, 1993).

Protonation and Intramolecular Hydrogen Bonding

The study of protonation and hydrogen bonding in naphthalene derivatives, including this compound, has been a subject of research. Ozeryanskii et al. (2008) examined the structural consequences of protonation on these compounds, contributing to a better understanding of their chemical behavior and potential applications in catalysis or material science (Ozeryanskii et al., 2008).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14-8-11(15(18)19)9-16(14)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARHILSRKCHUAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375049 |

Source

|

| Record name | 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

340319-91-7 |

Source

|

| Record name | 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)

![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)

![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)

![6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1271407.png)